2-Chloro-5-(tributylstannyl)thiazole
Overview
Description
2-Chloro-5-(tributylstannyl)thiazole is an organotin compound with the molecular formula C15H28ClNSSn and a molecular weight of 408.62 g/mol . This compound is characterized by the presence of a thiazole ring substituted with a chloro group and a tributylstannyl group. It is primarily used in organic synthesis and various research applications.
Mechanism of Action
Target of Action
It is known to be used as a reagent in the arylation of thiazole by stille cross-coupling .
Mode of Action
2-Chloro-5-(tributylstannyl)thiazole interacts with its targets through a process known as Stille cross-coupling . This is a powerful chemical reaction used for the formation of carbon-carbon bonds. It involves the coupling of an organotin compound (like this compound) with an organic halide or pseudohalide.
Biochemical Analysis
Biochemical Properties
2-Chloro-5-(tributylstannyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can interact with thiol groups in proteins, leading to the formation of stable thioether bonds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to altered cell proliferation and apoptosis . Furthermore, this compound can impact gene expression by binding to transcription factors or DNA, thereby influencing the transcriptional activity of specific genes . Its effects on cellular metabolism include the inhibition of key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, this compound can inhibit enzymes by forming covalent bonds with their active sites, thereby blocking substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or directly binding to DNA .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a storage temperature of 2-8°C . Over time, it may undergo degradation, leading to the formation of by-products that could affect its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown potential cytotoxic effects, including altered cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects observed in these studies include changes in enzyme activity, gene expression, and cellular metabolism . High doses of this compound have been associated with adverse effects such as organ toxicity, oxidative stress, and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biochemical properties . The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism . The subcellular localization of this compound can influence its biochemical activity and the nature of its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(tributylstannyl)thiazole typically involves the stannylation of 2-chlorothiazole. One common method includes the reaction of 2-chlorothiazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(tributylstannyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The tributylstannyl group can participate in Stille coupling reactions with organic halides or pseudohalides, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically require a base and are conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Stille coupling reactions often use palladium catalysts and are carried out in the presence of ligands such as triphenylphosphine (PPh3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Reactions: Products include substituted thiazoles with various functional groups replacing the chloro group.
Coupling Reactions: Products are typically biaryl or heteroaryl compounds formed by the coupling of the thiazole ring with another aromatic or heteroaromatic ring.
Scientific Research Applications
2-Chloro-5-(tributylstannyl)thiazole has several applications in scientific research:
Comparison with Similar Compounds
- 2-Chloro-5-(methylthio)benzoic acid
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 2-Amino-4-(4-nitrophenyl)thiazole
Comparison: 2-Chloro-5-(tributylstannyl)thiazole is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity, particularly in Stille coupling reactions. This makes it a valuable reagent in organic synthesis compared to other similar compounds that may lack the stannyl group and thus have different reactivity profiles .
Properties
IUPAC Name |
tributyl-(2-chloro-1,3-thiazol-5-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3HClNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCCAZVZCUGOQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNSSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470107 | |
Record name | 2-Chloro-5-(tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889672-73-5 | |
Record name | 2-Chloro-5-(tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-(tributylstannyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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